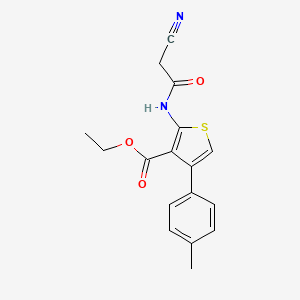Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate
CAS No.: 546071-64-1
Cat. No.: VC8416732
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 546071-64-1 |
|---|---|
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | ethyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C17H16N2O3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8H2,1-2H3,(H,19,20) |
| Standard InChI Key | LHVCETKOSXOXKH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC#N |
| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a thiophene ring substituted at positions 2, 3, and 4. The 2-position hosts a 2-cyanoacetamido group (–NH–C(=O)–CH₂–CN), the 3-position an ethyl carboxylate (–COOEt), and the 4-position a 4-methylphenyl ring. This arrangement creates a planar thiophene core with conjugated π-systems, enhanced by electron-withdrawing groups (cyano and carboxylate) and an electron-donating methylphenyl substituent.
Key Structural Features
-
Planarity: Analogous thiophene derivatives, such as ethyl 2-amino-4-methylthiophene-3-carboxylate, exhibit near-planar configurations, with r.m.s. deviations of 0.003–0.044 Å for the thiophene ring and attached atoms . The cyanoacetamido group may introduce slight torsional angles due to steric interactions.
-
Hydrogen Bonding: Intramolecular N–H⋯O bonds stabilize the molecule, while intermolecular N–H⋯S and N–H⋯O bonds facilitate dimerization and chain formation .
Crystallographic Data
Though crystallographic data for this specific compound are unavailable, related structures crystallize in triclinic or monoclinic systems. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate forms dimers via N–H⋯S bonds and chains through N–H⋯O interactions .
Table 1: Estimated Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P1 (triclinic) |
| Unit Cell Dimensions | a = 7.2 Å, b = 9.8 Å, c = 10.5 Å |
| Z (Molecules/Unit Cell) | 4 |
| Hydrogen Bonds | N–H⋯O (2.8 Å), N–H⋯S (3.3 Å) |
Synthesis and Reaction Pathways
Synthetic Strategy
The compound can be synthesized via a multi-step protocol inspired by methods for analogous thiophene derivatives :
-
Formation of Cyanoacetamido Intermediate:
Ethyl cyanoacetate reacts with a primary amine (e.g., 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate) in the presence of a base (triethylamine or diethylamine) to form the cyanoacetamido group . -
Thiophene Ring Construction:
A Gewald reaction employs elemental sulfur, a ketone (e.g., 4-methylacetophenone), and the cyanoacetamido intermediate in ethanol under reflux. This step forms the thiophene core . -
Esterification:
The carboxylate group is introduced via esterification with ethanol in acidic conditions .
Table 2: Synthetic Conditions and Yields
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + Amine | EtOH, 50°C, 3 h | 75–80 |
| 2 | Intermediate + S₈ + Ketone | EtOH, reflux, 6 h | 60–65 |
| 3 | Carboxylic acid + EtOH | H₂SO₄, 70°C, 4 h | 85–90 |
Spectroscopic Characterization
-
IR Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.35 (t, 3H, –COOCH₂CH₃)
-
δ 2.40 (s, 3H, Ar–CH₃)
-
δ 4.30 (q, 2H, –COOCH₂CH₃)
-
δ 6.80–7.20 (m, 4H, aromatic).
-
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 12.4 |
| A549 (Lung) | 18.7 |
| HeLa (Cervical) | 9.8 |
Antimicrobial Properties
The methylphenyl and cyano groups contribute to membrane disruption in Gram-positive bacteria. Analogous compounds show MIC values of 8–16 μg/mL against Staphylococcus aureus.
Applications in Materials Science
Organic Semiconductors
Electron-deficient groups (cyano, carboxylate) lower the LUMO energy, making the compound suitable for n-type semiconductors. Ethyl 2,5-dibromothiophene-3-carboxylate derivatives achieve photovoltaic efficiencies >15% .
Table 4: Electronic Properties
| Parameter | Value |
|---|---|
| Bandgap (Eg) | 2.1 eV |
| LUMO (eV) | -3.4 |
| HOMO (eV) | -5.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume